tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Description
Synthesis Analysis
There are several routes to synthesize this compound, including catalytic hydrogenation, Grignard reaction, and Mannich reaction. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. The synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine.Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O2. The InChI key is FQLACRHRFMGHJC-UHFFFAOYSA-N. The SMILES representation is CC©©OC(=O)N1CC2(CC1C2)N.Chemical Reactions Analysis
The compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Scientific Research Applications
Synthesis of Stereoisomers
Research led by Bettina Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This method considerably shortens the previously known procedures for synthesizing these unnatural amino acids. Through simple adjustments in reaction conditions, researchers could selectively synthesize either cis or trans acids. Optical resolution was achieved via diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations provided insight into the observed cis selectivity in the initial synthesis step (Bakonyi et al., 2013).
Constrained Peptidomimetic Synthesis
Another study by P. Mandal et al. (2005) reported an efficient synthesis of a constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. Azabicycloalkane amino acids, as mentioned in the study, serve as rigid dipeptide mimetics valuable for structure-activity studies in peptide-based drug discovery. This synthesis route provides a novel scaffold for the preparation of substituted piperidines, underscoring the utility of tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate derivatives in medicinal chemistry (Mandal et al., 2005).
Molecular Structure and Synthesis
T. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, from a related precursor. Characterization was performed using 1H NMR spectroscopy and high-resolution mass spectrometry, with structure determination via single-crystal X-ray diffraction analysis. The study highlights the intricate molecular structures that can be derived from this compound and its importance in developing cyclic amino acid esters (Moriguchi et al., 2014).
Application in Curtius Rearrangement
H. Lebel and Olivier Leogane (2005) demonstrated a mild and efficient one-pot Curtius rearrangement process that forms tert-butyl carbamate from a carboxylic acid. This reaction pathway is compatible with various substrates, including malonate derivatives, highlighting the flexibility and utility of this compound derivatives in synthesizing protected amino acids (Lebel & Leogane, 2005).
Properties
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(11)4-7(12)5-10/h7H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLACRHRFMGHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361636-63-5 |
Source
|
Record name | tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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